molecular formula C20H19ClN2O2 B10832820 N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-2-methylbenzamide

N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-2-methylbenzamide

Cat. No.: B10832820
M. Wt: 354.8 g/mol
InChI Key: FVUVHLFQVZUBCL-UHFFFAOYSA-N
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Description

Aminocyclopentenone compound 1 is a versatile organic compound characterized by a cyclopentene ring with an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminocyclopentenone compound 1 can be synthesized through several methods. One common approach involves the aza-Piancatelli rearrangement, where furylcarbinols react with hydroxylamines to form aminocyclopentenones . This reaction typically requires a catalyst such as dysprosium triflate in acetonitrile at elevated temperatures (around 80°C).

Industrial Production Methods: Industrial production of aminocyclopentenone compound 1 often involves the large-scale application of the aza-Piancatelli rearrangement. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Aminocyclopentenone compound 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aminocyclopentenones.

Scientific Research Applications

Aminocyclopentenone compound 1 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

Aminocyclopentenone compound 1 can be compared with other similar compounds, such as aminocyclopropanecarboxylic acids and aminocyclopentenethiones . While these compounds share structural similarities, aminocyclopentenone compound 1 is unique due to its specific functional groups and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Comparison with Similar Compounds

  • Aminocyclopropanecarboxylic acids
  • Aminocyclopentenethiones

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-2-methylbenzamide

InChI

InChI=1S/C20H19ClN2O2/c1-12-5-3-4-6-15(12)20(25)22-14-7-8-16(21)18(11-14)23-17-9-10-19(24)13(17)2/h3-8,11,23H,9-10H2,1-2H3,(H,22,25)

InChI Key

FVUVHLFQVZUBCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)NC3=C(C(=O)CC3)C

Origin of Product

United States

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